

# Spectroscopic Profile of Squoxin (1,1'-Methylenedi-2-naphthol): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Squoxin

Cat. No.: B090054

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This technical guide provides a comprehensive overview of the spectroscopic data for **Squoxin**, also known by its systematic name 1,1'-Methylenedi-2-naphthol. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, serves as a crucial resource for the characterization and analysis of this compound in research and development settings.

## Spectroscopic Data Presentation

The following tables summarize the available quantitative spectroscopic data for **Squoxin**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^{13}\text{C}$  NMR Spectroscopic Data for **Squoxin** (150 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm
37.9
43.1
44.7
44.8
87.1
96.6
108.8
113.8
113.9
114.1
117.7
120.6
121.8
122.2
122.6
122.8
124.3
124.5
125.4
125.9
126.4
130.3
133.7

134.5

137.9

148.6

151.7

151.8

Note:  $^1\text{H}$  NMR data for **Squoxin** is not readily available in the searched literature. However, the spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) and a characteristic singlet for the methylene bridge protons.

## Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for **Squoxin**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3500	O-H stretch (hydroxyl)
~3100-3000	C-H stretch (aromatic)
~2920, ~2850	C-H stretch (aliphatic $-\text{CH}_2-$ )
~1600, ~1500	C=C stretch (aromatic ring)
~1250	C-O stretch (phenol)
~815	C-H out-of-plane bend (aromatic)

Note: An experimental IR spectrum for **Squoxin** was not found. The predicted values are based on the characteristic absorption frequencies of the functional groups present in the molecule.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectroscopic Data for **Squoxin** (in  $\text{CHCl}_3$ )[1]

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity (log $\epsilon$ )
278	4.57
300	4.57
415	4.30

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

#### Sample Preparation:

- Approximately 5-20 mg of the **Squoxin** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

#### Data Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.
- For  $^1\text{H}$  NMR, standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Squoxin**.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid **Squoxin** sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in a sample holder in the IR beam of the spectrometer.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The spectrum of the KBr pellet containing the sample is then acquired.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **Squoxin** molecule.

Sample Preparation:

- A stock solution of **Squoxin** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., chloroform) in a volumetric

flask.

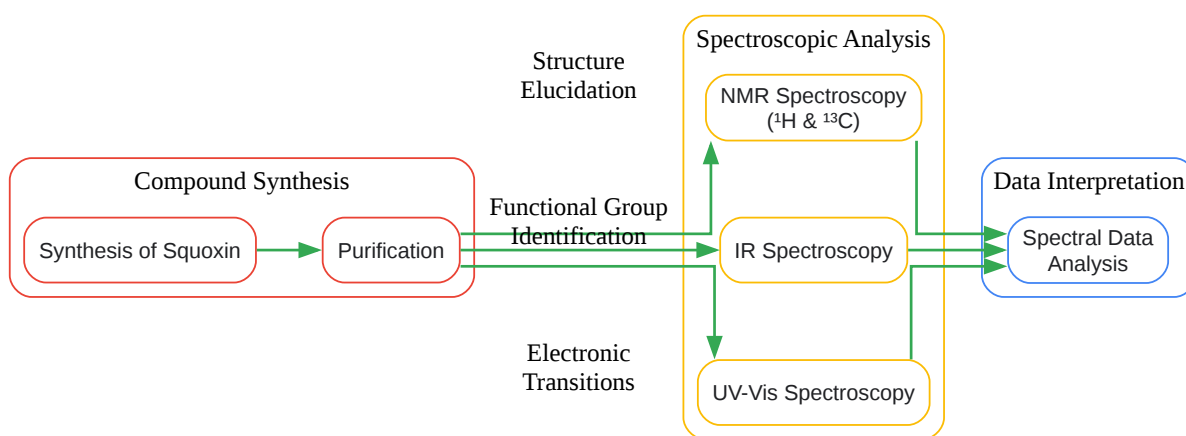
- Serial dilutions are performed to obtain a solution with a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.2-1.0).

Data Acquisition:

- A quartz cuvette is filled with the solvent to record a baseline spectrum.
- The same cuvette is then rinsed and filled with the sample solution.
- The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
- The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the spectrum.

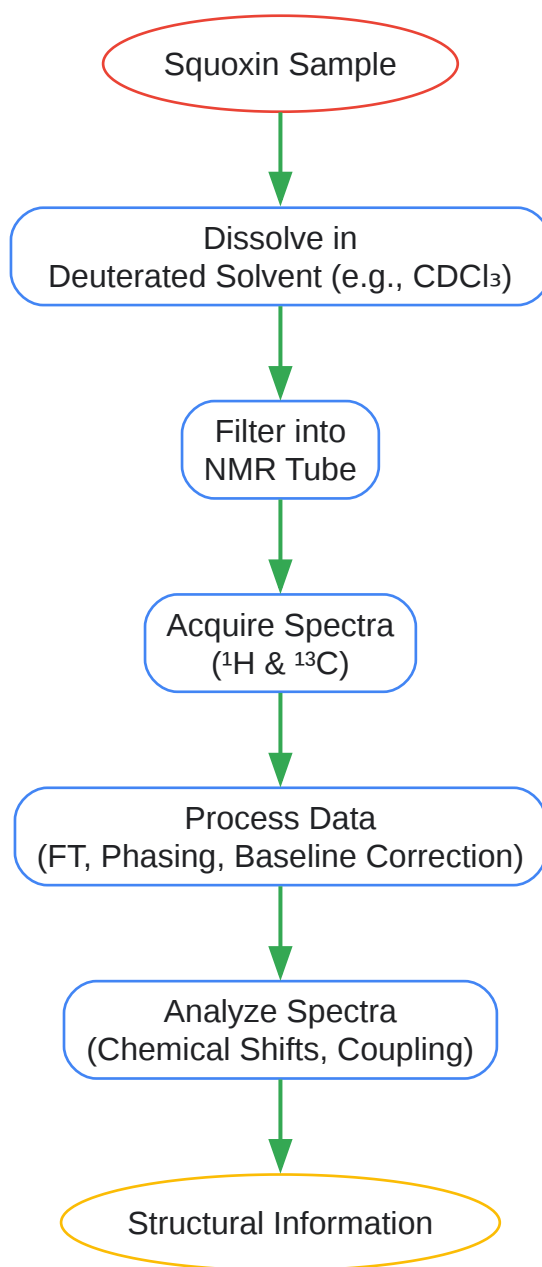
## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of **Squoxin**.



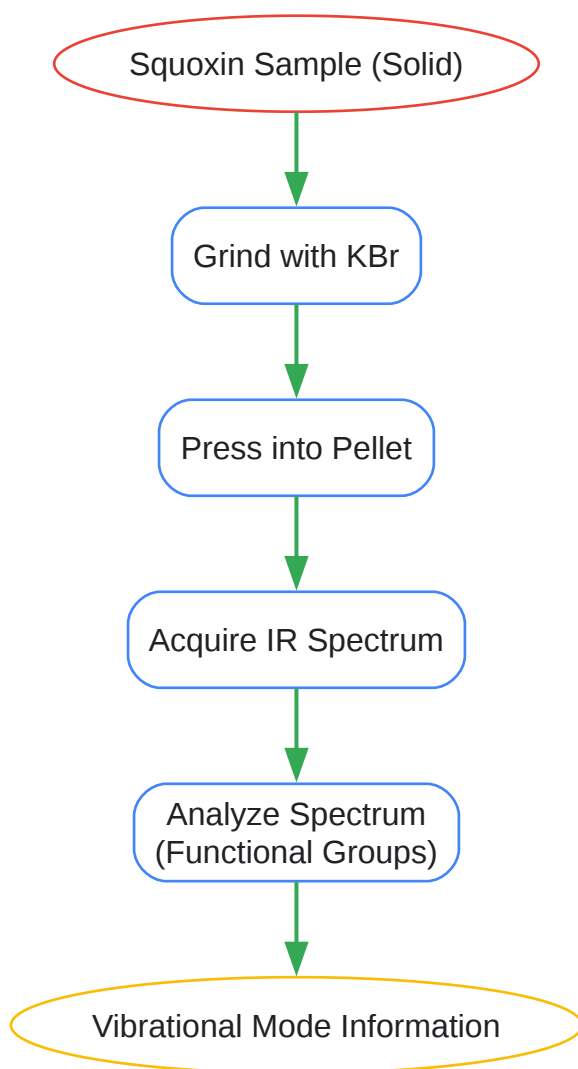
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Caption: General workflow for the synthesis and spectroscopic characterization of **Squoxin**.



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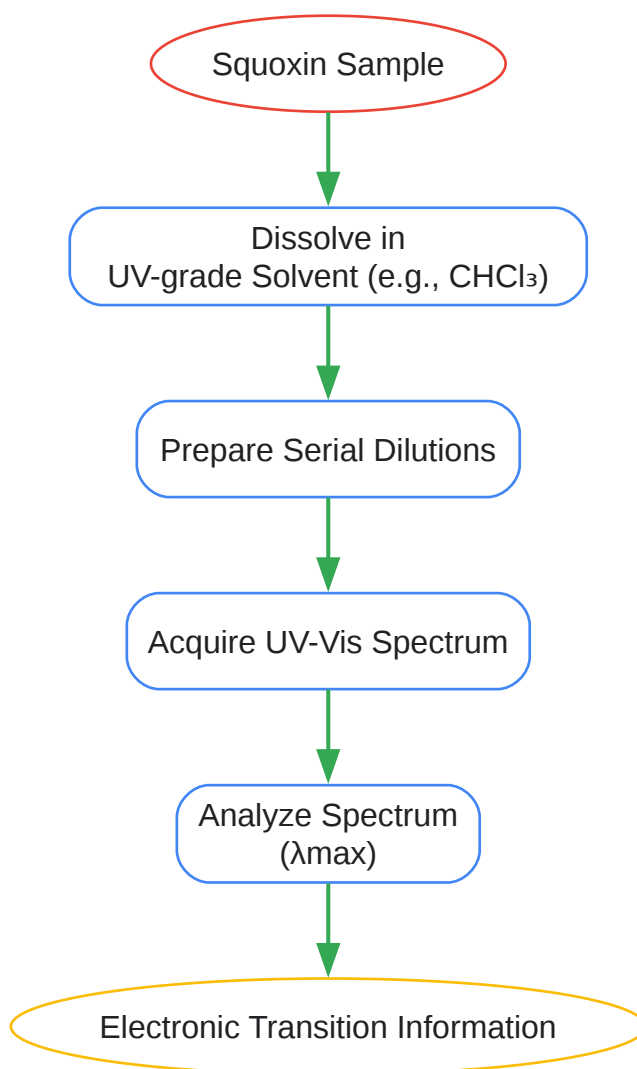
Caption: Experimental workflow for NMR spectroscopic analysis of **Squoxin**.



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Caption: Experimental workflow for IR spectroscopic analysis of **Squoxin** using the KBr pellet method.





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Caption: Experimental workflow for UV-Vis spectroscopic analysis of **Squoxin**.

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## References

- 1. rsc.org [rsc.org]

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